TG 100572 - 867334-05-2

TG 100572

Catalog Number: EVT-346624
CAS Number: 867334-05-2
Molecular Formula: C26H26ClN5O2
Molecular Weight: 476.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol (also referred to as compound 5 in some studies) is a potent, synthetically derived benzotriazine compound investigated for its multi-target kinase inhibition properties. Specifically, it has demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases (Src and YES) []. These kinases play crucial roles in cellular processes like angiogenesis and cell proliferation, making them important targets for studying conditions like cancer and age-related macular degeneration (AMD).

4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (Compound 5)

Compound Description: This compound is a potent dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases (Src and YES). It exhibits excellent ocular pharmacokinetics and poor systemic circulation, making it a promising candidate for the treatment of age-related macular degeneration (AMD).

Relevance: This compound is the active form of 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol, which acts as a prodrug. It is structurally identical to the target compound except for the absence of the benzoyl ester group.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor with potent activity against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases (Ki values ranging from 13 to 64 nM). It exhibits good oral bioavailability in mice (74%) and moderate bioavailability in rats (23%) and dogs (11%).

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: TG100855 is the primary metabolite of TG100435, formed by N-oxidation of the pyrrolidine ring. TG100855 is 2 to 9 times more potent than TG100435 as a tyrosine kinase inhibitor.

4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (Compound 12)

Compound Description: This compound is a prodrug of 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol designed for topical administration as an eye drop. It is readily converted to the active compound 5 in the eye and shows good efficacy in a laser-induced choroidal neovascularization model.

Relevance: This compound is structurally identical to the target compound, 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol. The only difference is the presence of a benzoyl ester group, which is cleaved off in vivo to release the active form (compound 5).

Compound Description: Several benzoyl and substituted benzoyl esters of compound 5 were synthesized as prodrugs to improve its concentration at the back of the eye after topical administration. These esters exhibited good thermal stability but varied in their hydrolysis rates, affecting their ability to be converted to the active compound 5 in vivo.

Relevance: These benzoyl and substituted benzoyl esters are structurally related to both the target compound, 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol, and its active form (compound 5). They all share the same core benzotriazine scaffold and the pyrrolidine-substituted ethoxy chain. The difference lies in the presence and nature of the benzoyl ester group.

Overview

TG100572 is a multi-targeted kinase inhibitor that has shown promise in the inhibition of receptor tyrosine kinases and Src kinases. This compound is part of a broader class of chemical entities designed to modulate kinase activity, which plays a crucial role in various cellular signaling pathways. The compound is primarily researched for its potential applications in treating diseases characterized by aberrant kinase activity, such as cancer and other proliferative disorders.

Source

TG100572 was developed by TargeGen, a biotechnology company focused on creating innovative therapies targeting kinase pathways. The compound has been studied extensively in preclinical models to evaluate its pharmacological properties and therapeutic potential.

Classification

TG100572 falls under the category of kinase inhibitors, specifically targeting receptor tyrosine kinases and Src family kinases. It is categorized as a small molecule drug, which is synthesized to inhibit specific protein interactions involved in cell signaling.

Synthesis Analysis

Methods

The synthesis of TG100572 involves several chemical reactions that modify the phenolic structure to enhance its inhibitory properties against kinases. The compound's synthesis can be described through the following key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain the necessary functional groups for subsequent modifications.
  2. Functional Group Modifications: Various chemical reactions, such as alkylation and acylation, are employed to introduce specific substituents that enhance the compound’s affinity for its targets.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

TG100572 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C22H26ClN3O3C_{22}H_{26}ClN_3O_3, and it features a benzotriazin moiety linked to a phenolic group, which is essential for its interaction with kinase targets.

Data

  • Molecular Weight: Approximately 431.91 g/mol
  • Chemical Structure: The structure includes:
    • A chloro substituent
    • A pyrrolidine moiety
    • A phenolic hydroxyl group

This structural composition allows TG100572 to effectively bind to and inhibit various kinases involved in cellular signaling pathways.

Chemical Reactions Analysis

Reactions

TG100572 undergoes several chemical reactions during its synthesis and metabolic processing:

  1. Kinase Binding: TG100572 interacts with ATP-binding sites of kinases, leading to competitive inhibition.
  2. Metabolic Degradation: In biological systems, TG100572 may undergo hydrolysis or oxidation, affecting its bioavailability and efficacy.

Technical Details

The binding interactions involve non-covalent forces such as hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory action against target kinases.

Mechanism of Action

Process

The mechanism of action of TG100572 involves the following steps:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of receptor tyrosine kinases and Src kinases, TG100572 prevents ATP from interacting with these enzymes.
  2. Disruption of Signaling Pathways: This inhibition leads to downstream effects on signaling pathways that regulate cell proliferation, survival, and migration.
  3. Induction of Apoptosis: In certain cancer cell lines, treatment with TG100572 has been associated with increased apoptosis, contributing to its potential therapeutic effects.

Data

Studies have demonstrated that TG100572 effectively inhibits phosphorylation events critical for cell signaling, thereby altering cellular responses in treated tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate the ionization states at physiological pH, influencing its absorption and distribution.

Relevant data regarding these properties can be critical for formulation development and understanding pharmacokinetics .

Applications

Scientific Uses

TG100572 has been primarily investigated for its potential applications in:

  • Cancer Therapy: Targeting specific kinases involved in tumor growth and metastasis.
  • Vascular Disorders: Modulating endothelial cell function in diseases related to abnormal angiogenesis.
  • Research Tool: Used in laboratory settings to study kinase signaling pathways and their roles in various biological processes.

The ongoing research into TG100572 aims to elucidate its full therapeutic potential and optimize its use in clinical settings .

Properties

CAS Number

867334-05-2

Product Name

TG 100572

IUPAC Name

4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol

Molecular Formula

C26H26ClN5O2

Molecular Weight

476.0 g/mol

InChI

InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31)

InChI Key

AQSSMEORRLJZLU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.